5,6-Bis(benzylsulfanyl)-1,2,4-triazin-3(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(benzylsulfanyl)-1,2,4-triazin-3(2H)-one is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a triazine ring substituted with benzylsulfanyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(benzylsulfanyl)-1,2,4-triazin-3(2H)-one typically involves the reaction of appropriate triazine precursors with benzylsulfanyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(benzylsulfanyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl groups can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the triazine ring or the benzylsulfanyl groups.
Substitution: The benzylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and substituted triazine compounds.
Scientific Research Applications
5,6-Bis(benzylsulfanyl)-1,2,4-triazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Bis(benzylsulfanyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The benzylsulfanyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazine ring can also participate in binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Bis(2-hydroxyethylsulfanyl)-1,2,4-triazin-3(2H)-one
- 5,6-Bis(benzimidazol-2-yl)-1,2,4-triazin-3(2H)-one
- 5,6-Bis(3,5-dicarboxyphenyl)-1,2,4-triazin-3(2H)-one
Uniqueness
Compared to similar compounds, it may exhibit different reactivity, biological activity, and suitability for various applications .
Properties
CAS No. |
23617-58-5 |
---|---|
Molecular Formula |
C17H15N3OS2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
5,6-bis(benzylsulfanyl)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C17H15N3OS2/c21-17-18-15(22-11-13-7-3-1-4-8-13)16(19-20-17)23-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |
InChI Key |
JERSHPLZQFXFKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)NN=C2SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.